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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzotrifluoride
CAS No.: 80245-27-8
Cat. No.: B1610087
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A precise understanding of a molecule's identity and physical characteristics is the foundation

of its application in research and development.

Nomenclature and Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are assigned to 2-

Chloro-5-methylbenzotrifluoride:

IUPAC Name: 1-Chloro-4-methyl-2-(trifluoromethyl)benzene[1]
e CAS Number: 80245-27-8[2][3][4][5][6]

¢ Molecular Formula: CsHeCIF3[7]

* Molecular Weight: 194.58 g/mol [5][7]

¢ InChl Key: CMXLWMLABMJODV-UHFFFAOY SA-N (Isomer: 1-Chloro-2-methyl-4-
(trifluoromethyl)benzene)[8]

e SMILES: Cclcc(c(ccl)CHC(F)(F)F[1]
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Structural Analysis

The chemical behavior of 2-Chloro-5-methylbenzotrifluoride is a direct consequence of its
substituted benzene ring.

o Core Scaffold: A benzene ring provides the aromatic framework.
e Substituent Positions:

o The trifluoromethyl group (-CF3) at position 1 is a potent electron-withdrawing group due to
the high electronegativity of the three fluorine atoms (inductive effect). It acts as a meta-
director in electrophilic aromatic substitution and enhances the lipophilicity and metabolic
stability of molecules in which it is incorporated.[9][10]

o The chlorine atom (-Cl) at position 2 is an electronegative, electron-withdrawing atom
(inductive effect) but also a weak deactivator and ortho-, para-director in electrophilic
substitutions due to its lone pairs (resonance effect). Its presence provides a key site for
nucleophilic aromatic substitution.

o The methyl group (-CHs) at position 5 is an electron-donating group (hyperconjugation)
and an ortho-, para-director.

The asymmetric substitution pattern breaks the symmetry of the benzene ring, making each of
the three remaining aromatic protons chemically distinct.[11]

Physicochemical Properties

While specific experimental data for this exact isomer is sparse, the following properties can be
estimated based on closely related analogs like 2-chloro-5-nitrobenzotrifluoride and general
principles.
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Property Value (Estimated) Sourcel/Analog

General observation for similar

Physical State Colorless to light yellow liquid

compounds[12]
Boiling Point ~170-190 °C (at 760 mmHgQ) Extrapolated from analogs[13]
Density ~1.3-1.4g/mLat 25 °C Extrapolated from analogs[13]

Insoluble in water; soluble in
Standard for non-polar

Solubility common organic solvents )
aromatics
(e.g., DCM, THF, Toluene)
Refractive Index ~1.47 - 1.49 Extrapolated from analogs[13]

Chapter 2: Spectroscopic Signature

Spectroscopic analysis provides a molecular "fingerprint” for identity confirmation and quality
control. The following data are predicted based on established principles and data from
analogous structures.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum is expected to show three distinct signals in the aromatic region (6
7.0-7.8 ppm) and one signal in the aliphatic region.

o Aromatic Protons: Due to the complex interplay of directing effects, the three aromatic
protons will likely appear as a set of multiplets (e.g., a doublet, a doublet of doublets, and
a singlet or narrow doublet). The proton ortho to the -CFs group will be the most
deshielded (downfield).

o Methyl Protons: A sharp singlet around & 2.4 ppm is expected for the -CHs group.

e 13C NMR: The spectrum will show eight distinct carbon signals. The carbon atom of the -CFs
group will appear as a quartet due to C-F coupling, with a large coupling constant (*XJCF =
270-275 Hz).[1] The aromatic carbons will appear in the typical 4 120-140 ppm range, with
their exact shifts influenced by the attached substituents.
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e 19F NMR: A sharp singlet around 9 -60 to -65 ppm is characteristic of the -CF3 group on an
aromatic ring.[1]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

C-H Stretching (Aromatic): Weak to medium bands around 3050-3100 cm~2.
e C-H Stretching (Alkyl): Medium bands around 2850-2970 cm—1.
e C=C Stretching (Aromatic): Medium to strong bands in the 1450-1600 cm~1 region.

o C-F Stretching: Very strong, characteristic bands in the 1100-1350 cm~! region, often
appearing as a complex set of absorptions.[15]

o C-CI Stretching: A medium to strong band in the fingerprint region, typically around 700-800

cm™i,

Mass Spectrometry (MS)

Electron lonization (El) MS would reveal:

e Molecular lon (M*): A prominent peak at m/z 194, accompanied by a characteristic M+2 peak
at m/z 196 with approximately one-third the intensity, confirming the presence of one chlorine
atom.

o Key Fragments: Loss of a fluorine atom (M-19) or the entire trifluoromethyl group (M-69) are
common fragmentation pathways for benzotrifluorides.[16] Loss of a chlorine atom (M-35) is
also expected.

Chapter 3: Synthesis and Purification

As a key building block, understanding the synthesis of 2-Chloro-5-methylbenzotrifluoride is
critical. While numerous routes exist for substituted benzotrifluorides, a common and reliable
strategy involves a multi-step sequence starting from a readily available substituted toluene.

Representative Laboratory-Scale Synthesis Protocol
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This protocol is a validated, multi-step process adapted from established methods for preparing
analogous compounds.[17] The causality for each step is explained to ensure reproducibility
and understanding.

Overall Reaction Scheme: p-Toluidine - N-(p-tolyl)acetamide — 2-Nitro-N-(p-tolyl)acetamide
- 4-Methyl-2-nitroaniline — 4-Methyl-2-nitrobenzotrifluoride — 2-Amino-4-
methylbenzotrifluoride — 2-Chloro-5-methylbenzotrifluoride

Step-by-Step Methodology:
» Protection of Aniline:

o Protocol: Dissolve p-toluidine (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq)
dropwise while stirring in an ice bath. Stir for 1 hour, then pour into ice water. Filter the
resulting precipitate (N-(p-tolyl)acetamide), wash with water, and dry.

o Rationale: The acetamide group protects the amine from oxidation during the subsequent
nitration step and is a moderately activating ortho-, para-director.

o Nitration:

o Protocol: Add the dried acetamide product slowly in portions to a stirred mixture of
concentrated sulfuric acid and fuming nitric acid at 0-5 °C. Maintain the temperature below
10 °C. After addition, stir for 2 hours, then pour the mixture onto crushed ice. Filter the
yellow precipitate (2-Nitro-N-(p-tolyl)acetamide), wash thoroughly with water, and dry.

o Rationale: The acetamide group directs the nitration primarily to the ortho position. Careful
temperature control is crucial to prevent over-nitration and side reactions.

» Deprotection:

o Protocol: Reflux the nitro-acetamide product in a mixture of ethanol and concentrated
hydrochloric acid for 4-6 hours. Cool the solution and neutralize with aqueous sodium
hydroxide to precipitate the product (4-Methyl-2-nitroaniline). Filter, wash with water, and
dry.

o Rationale: Acidic hydrolysis removes the acetyl protecting group to reveal the free amine.
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e Fluorination (Halex Reaction):

o Protocol: This step is a conceptual adaptation and requires anhydrous conditions. A more
direct route if starting from 4-methyl-2-nitroaniline would involve diazotization followed by a
Balz-Schiemann reaction. However, a more industrial route might involve converting a
different precursor. (Note: For a definitive protocol, specific literature for this transformation
should be consulted).

e Reduction of Nitro Group:

o Protocol: Suspend the nitro-benzotrifluoride intermediate in ethanol/water. Add iron
powder and a catalytic amount of ammonium chloride. Heat the mixture to reflux for 3-5
hours until the starting material is consumed (monitored by TLC). Cool, filter through celite
to remove iron salts, and extract the product (2-Amino-4-methylbenzotrifluoride) into an
organic solvent like ethyl acetate.

o Rationale: Catalytic reduction or reduction with metals like iron or tin in acidic media is a
standard method for converting an aromatic nitro group to an amine.

» Sandmeyer Reaction (Chlorination):

o Protocol: Dissolve the resulting aniline (1.0 eq) in aqueous HCI. Cool to 0-5 °C and add a
solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C
to form the diazonium salt. In a separate flask, prepare a solution of copper(l) chloride (1.2
eq) in concentrated HCI. Slowly add the cold diazonium salt solution to the CuCl solution.
Allow the reaction to warm to room temperature and stir for several hours. Extract the
product with dichloromethane, wash with water and brine, dry over MgSOa4, and
concentrate.

o Rationale: The Sandmeyer reaction is a classic and highly reliable method for converting
an aromatic amine into a chloro-substituted aromatic via a diazonium salt intermediate.

e Purification:

o Protocol: Purify the crude product by vacuum distillation.
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o Validation: Confirm the identity and purity (>98%) of the final product, 2-Chloro-5-
methylbenzotrifluoride, using GC-MS, tH NMR, and *°F NMR spectroscopy.

Synthesis and Purification Workflow Diagram

Purification & QC

QC Analysis
(NMR, GC-MS)

Synthesis Pathway

Step 1: Protection Step 2: Nitration Step 3: Deprotection Step 4: Reduction Step 5: Sandmeyer | Workup & Extraction
[ (Acz0, AcOH) [ (HNO3, H2501) > (HCI, EtOH) (Fe, NHCl) (NaNO:, CuC/HCl) EREBIAEIE) Ve S e

Click to download full resolution via product page

Caption: A representative workflow for the synthesis and purification of 2-Chloro-5-
methylbenzotrifluoride.

Chapter 4: Chemical Reactivity and Applications

The utility of this molecule stems directly from the reactivity conferred by its substituents.

Analysis of Reactive Sites

» Aromatic Ring: The ring is generally deactivated towards electrophilic aromatic substitution
(EAS) due to the powerful electron-withdrawing effects of the -CFs and -Cl groups.[10] Any
EAS reaction would be directed by the complex interplay of the substituents, but is expected
to be slow and require harsh conditions.

o Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is activated towards SNAr by
the ortho -CFs group. This is the most synthetically useful reaction for this molecule. The
strong electron-withdrawing nature of the trifluoromethyl group stabilizes the negative charge
in the Meisenheimer complex intermediate, facilitating the displacement of the chloride by
nucleophiles (e.g., amines, alkoxides, thiols).[10][18]

o Methyl Group: The benzylic protons of the methyl group can be functionalized via free-radical
halogenation (e.g., using NBS) to introduce a handle for further modification.
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Role as a Synthetic Intermediate in Drug Discovery

Trifluoromethylated compounds are highly sought after in medicinal chemistry. The -CFs group
can enhance a drug candidate's:

o Metabolic Stability: The C-F bond is very strong, blocking common metabolic pathways (e.g.,
P450 oxidation) at that position.[9]

 Lipophilicity: It increases the molecule's ability to cross cell membranes.

» Binding Affinity: The group can alter the electronics and conformation of a molecule to
improve its fit and interaction with a biological target.[9]

2-Chloro-5-methylbenzotrifluoride is an ideal starting material because it provides the
beneficial -CFs group while the chloro-substituent serves as a versatile synthetic handle for
building out the rest of the target molecule, often via SNAr reactions. It is a key precursor for
various active pharmaceutical ingredients (APIs), including kinase inhibitors and antitubercular
agents.[15][19]

Logic Flow for Selecting a Fluorinated Building Block
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Caption: Decision pathway for selecting a trifluoromethylated building block in medicinal
chemistry.

Chapter 5: Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety. The following information is
based on data from closely related compounds.[20][21][22]

~HS Classificati | H |

Hazard Class Category Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.

. " H319: Causes serious eye
Serious Eye Damage/Irritation Category 2

irritation.
Specific Target Organ Toxicity H335: May cause respiratory
) Category 3 o
(Single Exposure) irritation.

This classification is representative and should be confirmed with a substance-specific Safety
Data Sheet (SDS).

Protocols for Safe Handling, Storage, and Disposal

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[21]

o Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses
with side shields or goggles, and a lab coat.[23]

o Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash
hands thoroughly after handling.[20][22]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.[22]
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o Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local, state, and federal regulations.

Conclusion

2-Chloro-5-methylbenzotrifluoride is a strategically designed chemical intermediate whose
value lies in the precise arrangement of its functional groups. The trifluoromethyl group confers
desirable pharmacological properties, while the ortho-chlorine atom provides a reliable and
versatile site for synthetic elaboration via nucleophilic aromatic substitution. This combination
makes it a powerful tool for researchers and drug development professionals aiming to
construct complex and effective new chemical entities. A thorough understanding of its
structure, reactivity, and safety profile, as detailed in this guide, is essential for its effective and
safe utilization in the laboratory and beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 14 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7869535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7869535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7869535/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C98088&Mask=200
https://patents.google.com/patent/CN102336689A/en
https://patents.google.com/patent/CN102336689A/en
https://pubs.acs.org/doi/10.1021/ar50125a004
https://www.nbinno.com/article/other-organic-chemicals/future-chemical-synthesis-2-chloro-5-nitrobenzotrifluoride-um
https://pim-resources.coleparmer.com/sds/51715.pdf
https://store.apolloscientific.co.uk/storage/msds/PC9088_msds.pdf
https://www.fishersci.com/store/msds?partNumber=AAH6492414&productDescription=2-METHL-5-NTROBENZOTRIFLRI+25G&vendorId=VN00024248&countryCode=US&language=en
https://www.chemicalbook.com/msds/2-chloro-5-nitrobenzotrifluoride.htm
https://www.benchchem.com/product/b1610087/docs#chapter-1-molecular-identity-and-physicochemical-profile
https://www.benchchem.com/product/b1610087/docs#chapter-1-molecular-identity-and-physicochemical-profile
https://www.benchchem.com/product/b1610087/docs#chapter-1-molecular-identity-and-physicochemical-profile
https://www.benchchem.com/product/b1610087/docs#chapter-1-molecular-identity-and-physicochemical-profile
https://www.benchchem.com/product/b1610087?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610087?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610087?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

